REACTION_CXSMILES
|
C(SCS(C(C)C)=O)(C)C.[O:11]1CCC[CH2:12]1.[H-].[Na+].[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][C:27]=1[O:28][CH3:29])[CH2:23]Br>C(Cl)Cl>[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:23][CH:12]=[O:11])[CH:25]=[CH:26][C:27]=1[O:28][CH3:29] |f:2.3|
|
Name
|
isopropyl isopropylthiomethyl sulfoxide
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)SCS(=O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CBr)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
WAIT
|
Details
|
for 3 hours at 35°C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After separating the insoluble water
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml
|
Type
|
ADDITION
|
Details
|
of tetrahydrofuran, and with the addition of 10 drops of concentrated sulfuric acid
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 10 hours at 50°C
|
Duration
|
10 h
|
Type
|
ADDITION
|
Details
|
500 mg of sodium bicarbonate was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then, the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 631 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |